molecular formula C15H22N2O4S B11170991 2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

2-ethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

Cat. No.: B11170991
M. Wt: 326.4 g/mol
InChI Key: JDSVNMMSVQAKLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is a compound that belongs to the class of acetamides. It is characterized by the presence of an ethoxy group, a piperidine ring, and a sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE typically involves the reaction of 4-(piperidine-1-sulfonyl)aniline with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline derivative attacks the carbonyl carbon of the ethyl chloroacetate, leading to the formation of the acetamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to increased potency. The exact molecular pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ETHOXY-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The combination of the piperidine ring and the sulfonyl group also contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

2-ethoxy-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C15H22N2O4S/c1-2-21-12-15(18)16-13-6-8-14(9-7-13)22(19,20)17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18)

InChI Key

JDSVNMMSVQAKLV-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2

Origin of Product

United States

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